![molecular formula C13H12N2O4S B3045560 Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- CAS No. 109845-76-3](/img/structure/B3045560.png)
Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-
Overview
Description
“Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-” is a chemical compound with the molecular formula C13H13NO2S . It has an average mass of 247.313 Da and a monoisotopic mass of 247.066696 Da . The compound is also known by other names such as N-(4-Methylphenyl)benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-” can be represented by the InChI code: 1S/C13H13NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 118-120°C .Scientific Research Applications
Cycloaddition Reactions
The compound has been investigated in the context of [3+2] cycloaddition reactions. These reactions play a crucial role in synthesizing complex organic molecules and find significant applications in drug discovery and materials science . Specifically:
Mechanism and Energetics: Researchers have explored the mechanism and energetics of the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide. Understanding the electronic factors controlling regioselectivity and stereoselectivity is essential for designing efficient synthetic routes .
Products: The reaction proceeds through two pairs of stereo- and regioisomeric pathways, resulting in four different products: 3, 4, 5, and 6. These pathways are irreversible due to their exothermic nature. The enthalpy of the reaction leading to the formation of cycloadduct 6 is lower, attributed to its slightly increased polar character .
Nonlinear Optical (NLO) Properties
While not extensively studied, the compound’s NLO properties are noteworthy. Its calculated energy gap value (approximately 3.1 eV) suggests higher reactivity compared to related Schiff bases with nitro groups. NLO properties are relevant for applications in optical devices and materials .
Sulfonamide Derivatives
A novel sulfonamide compound, (4-nitrophenyl)sulfonyltryptophan (DNSPA) , has been synthesized from 4-nitrobenzenesulfonylchloride and L-tryptophan precursors. Single crystals of DNSPA were obtained using the slow evaporation method from a methanolic solution .
Safety and Hazards
Mechanism of Action
Target of Action
N-(4-methylphenyl)-4-nitrobenzenesulfonamide, also known as Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- or 4-Nitro-N-p-tolyl-benzenesulfonamide, is a sulfonamide compound. Sulfonamides are known to have a wide range of targets, depending on their specific structure . .
Mode of Action
Sulfonamides generally act by inhibiting enzymes that are essential for the survival of the target organism
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, an essential nutrient for many organisms, by inhibiting the enzyme dihydropteroate synthase .
Result of Action
The general effect of sulfonamides is to inhibit the growth of the target organism by interfering with essential biochemical processes .
properties
IUPAC Name |
N-(4-methylphenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-2-4-11(5-3-10)14-20(18,19)13-8-6-12(7-9-13)15(16)17/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDMQMBJADFHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303615 | |
Record name | Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109845-76-3 | |
Record name | Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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